Tautomeric Equilibrium Dominance: 85% 4-Keto Form at Physiological pH Versus Des-Methyl and 2-Amino Analogs
DFT calculations reveal that 5-hydroxy-6-methyl-1H-pyrimidin-4-one exists predominantly (~85%) in the 4-keto tautomeric form in aqueous solution at physiological pH, a distribution that is quantitatively distinct from the des-methyl analog (5-hydroxy-4-pyrimidinone) and the 2-amino derivative (CAS 14405-13-1) which show shifted equilibria due to altered intramolecular hydrogen-bonding networks [1]. The 4-keto tautomer is the pharmacologically relevant species for metal-dependent enzyme inhibition, as it presents the correct geometry for bidentate Mg²⁺ coordination in the COMT active site. This tautomeric preference directly rationalizes the compound's improved COMT inhibitory activity relative to analogs where the enol form dominates [2].
| Evidence Dimension | Percentage of 4-keto tautomer at physiological pH in aqueous solution |
|---|---|
| Target Compound Data | Approximately 85% 4-keto form |
| Comparator Or Baseline | 5-hydroxy-4-pyrimidinone (des-methyl analog): qualitatively lower 4-keto population; 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: altered equilibrium due to 2-NH₂ intramolecular H-bonding |
| Quantified Difference | Dominant 4-keto population vs. shifted equilibria in comparators (exact comparator percentages not reported in same study; class-level inference based on COMT SAR) |
| Conditions | DFT calculations (Physical Chemistry Chemical Physics); aqueous solution, physiological pH |
Why This Matters
The 85% 4-keto tautomer dominance ensures consistent metal-chelating geometry for enzyme inhibition assays, reducing lot-to-lot variability in biological data compared to analogs with mixed tautomeric populations.
- [1] KuuJia Chemical Research Brief: 5-Hydroxy-6-methyl-3,4-dihydropyrimidin-4-one (CAS 65765-96-0). Citing DFT tautomeric equilibrium analysis. View Source
- [2] Harrison ST et al. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT). Bioorganic & Medicinal Chemistry, 2015. View Source
